molecular formula C7H9NO2S B171821 Ethyl 3-methylisothiazole-4-carboxylate CAS No. 15901-51-6

Ethyl 3-methylisothiazole-4-carboxylate

Cat. No. B171821
CAS RN: 15901-51-6
M. Wt: 171.22 g/mol
InChI Key: JZUYUZCELBUBSC-UHFFFAOYSA-N
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Description

Ethyl 3-methylisothiazole-4-carboxylate is a chemical compound with the empirical formula C7H9NO2S . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of Ethyl 3-methylisothiazole-4-carboxylate consists of a thiazole ring, which is a five-membered ring with two heteroatoms (one sulfur atom and one nitrogen atom), attached to a carboxylate ester group . The molecular weight of the compound is 171.22 g/mol .


Physical And Chemical Properties Analysis

Ethyl 3-methylisothiazole-4-carboxylate has a molecular weight of 171.22 g/mol . It has a topological polar surface area of 67.4 Ų and a complexity of 151 . The compound has no hydrogen bond donors, four hydrogen bond acceptors, and three rotatable bonds .

Scientific Research Applications

Catalysis and Organic Synthesis

Ethyl 3-methylisothiazole-4-carboxylate plays a role in organic synthesis, particularly in catalysis. Zhu et al. (2003) demonstrate its use in phosphine-catalyzed [4 + 2] annulation to synthesize highly functionalized tetrahydropyridines, a process that showcases its application in creating complex organic compounds (Zhu, Lan, & Kwon, 2003).

Synthesis of Chiral Compounds

In the synthesis of chiral compounds, ethyl 3-methylisothiazole-4-carboxylate has been used as a precursor. For example, Cox et al. (2003) utilized it in the synthesis of chiral 2-aminoalkyloxazole-4-carboxylates from isoxazol-5(2H)-ones (Cox, Prager, & Svensson, 2003).

Antimicrobial Studies

Desai et al. (2019) explored the antimicrobial activities of derivatives of ethyl 3-methylisothiazole-4-carboxylate, revealing its potential in combating bacterial and fungal infections (Desai, Bhatt, & Joshi, 2019).

Synthetic Applications

The compound's versatility in synthetic chemistry is further highlighted by James and Krebs (1982), who used it in the synthesis of thienoisothiazole derivatives, showcasing its utility in creating heterocyclic compounds (James & Krebs, 1982).

Photophysical Studies

Amati et al. (2010) investigated the photophysical properties of ethyl 3-methylisothiazole-4-carboxylate derivatives, highlighting its potential in materials science, particularly in the study of fluorescence and light-activated processes (Amati, Belviso, D’Auria, Lelj, Racioppi, & Viggiani, 2010).

Antitumor Activity

The compound has shown promise in antitumor research. El-Subbagh et al. (1999) synthesized analogs of ethyl 3-methylisothiazole-4-carboxylate and demonstrated their potential anticancer activity in vitro (El-Subbagh, Abadi, & Lehmann, 1999).

Biothiol Detection in Living Cells

In the field of biological and analytical chemistry, Wang et al. (2017) developed a fluorescent probe based on ethyl 3-methylisothiazole-4-carboxylate for the detection of biothiols in living cells, demonstrating its application in diagnostics and cellular studies (Wang, Zhu, Jiang, Hua, Na, & Li, 2017).

properties

IUPAC Name

ethyl 3-methyl-1,2-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c1-3-10-7(9)6-4-11-8-5(6)2/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZUYUZCELBUBSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSN=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40494888
Record name Ethyl 3-methyl-1,2-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40494888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-methylisothiazole-4-carboxylate

CAS RN

15901-51-6
Record name Ethyl 3-methyl-4-isothiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15901-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-methyl-1,2-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40494888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-amino-2-thioformyl-but-2-enoic acid ethyl ester (method 52) (25.6 g, 147 mmol) in ethanol (300 mL), was added m-chloroperbenzoic acid (33.3 g, 77%, 149 mmol) in ethanol (200 mL) dropwise with stirring at room temperature. After the completion of the addition the reaction mixture was heated at 75° C. for 2 h after which the MS showed the complete disappearance of the starting material. The reaction mixture was diluted with ether (500 mL) and the ethereal solution was washed with 0.1 M NaOH solution (3×500 mL) and once with water (400 mL) dried (Na2SO4) and concentrated to get the pure product as light brown oil. Yield 23.5 g (93%). 1NMR (300 MHz) δ: 1.40 (t, 3H), 2.73 (s, 3H), 5.07 (t, 1H), 4.36 (q, 2H), 9.24 (s, 1H).
Quantity
25.6 g
Type
reactant
Reaction Step One
Quantity
33.3 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Hatanaka, T Ishimaru - Journal of Medicinal Chemistry, 1973 - ACS Publications
… Ethyl 3-Methylisothiazole-4-carboxylate. A solution of 4cyano-3-methylisothiazoIe20 ( 24.8 g… To a solution of ethyl 3-methylisothiazole-4-carboxylate (27 g, 0.158 mol) in absolute Et20 (…
Number of citations: 45 pubs.acs.org
KRH Wooldridge - Advances in Heterocyclic Chemistry, 1972 - Elsevier
… route to 4-formyl-3-methylisothiazole is provided by reduction of ethyl 3-methylisothiazole-4-carboxylate to the hydroxymethylisothiazole with lithium aluminum hydride followed by …
Number of citations: 45 www.sciencedirect.com

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